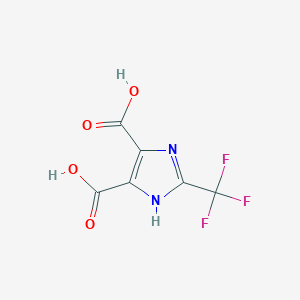

2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid

Overview

Description

Trifluoromethyl compounds are widely used in the agrochemical and pharmaceutical industries . The trifluoromethyl group is an important subgroup of fluorinated compounds, with around 40% of all fluorine-containing pesticides currently on the market containing a trifluoromethyl group . The biological activities of trifluoromethyl-containing compounds are considered to be derived from the unique physicochemical properties of fluorine .

Synthesis Analysis

The synthesis of trifluoromethyl compounds is an important research topic, with many recent advances in the agrochemical, pharmaceutical, and functional materials fields being made possible by the development of organic compounds containing fluorine . Various methods of synthesizing trifluoromethyl compounds have been reported .

Molecular Structure Analysis

The unique physicochemical properties of fluorine, which has the next smallest atom after hydrogen but the atom with the largest electronegativity, contribute to the biological activities of fluorine-containing compounds .

Chemical Reactions Analysis

Trifluoromethyl compounds are used in a variety of chemical reactions. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .

Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl compounds are influenced by the presence of the trifluoromethyl group. The unique physicochemical properties of fluorine contribute to the biological activities and physical properties of these compounds .

Scientific Research Applications

Molecular Imprinting

“2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid” serves as an acidic functional monomer in molecular imprinting processes. This technique involves creating polymer matrices with specific binding sites that are complementary in shape, size, and functional groups to the target molecules. The compound’s unique structure allows for the formation of highly selective binding sites for molecules like nicotine, which can be crucial for creating sensors or separation media .

Mechanism of Action

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, may influence the compound’s stability, efficacy, and interactions within biological systems.

Keep in mind that more research is needed to fully understand the compound’s mechanism of action. If you have any further questions or need additional information, feel free to ask! 😊

!2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid) 123456789

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O4/c7-6(8,9)5-10-1(3(12)13)2(11-5)4(14)15/h(H,10,11)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEIZYICTEVXCSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N1)C(F)(F)F)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507334 | |

| Record name | 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid | |

CAS RN |

78016-96-3 | |

| Record name | 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using 2-(trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid in the synthesis of coordination polymers?

A: 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid acts as an intriguing organic ligand in coordination polymer synthesis due to its ability to coordinate with metal ions through multiple sites. [, ] The molecule possesses both carboxylic acid groups and nitrogen atoms within its imidazole ring, offering diverse coordination modes. This versatility allows for the creation of diverse structural motifs within the resulting coordination polymers. [, ] Additionally, the presence of the trifluoromethyl group introduces steric effects, influencing the overall architecture and properties of the synthesized materials. []

Q2: How does the lanthanide contraction effect influence the crystal structures of 2D coordination polymers synthesized using 2-(trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid?

A: Research has shown that the lanthanide contraction effect plays a crucial role in determining the structural features of 2D coordination polymers formed using 2-(trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid. [] As the ionic radii of lanthanide ions decrease across the series, a noticeable impact is observed on the bond lengths and angles within the coordination framework. This systematic decrease in ionic radii leads to subtle variations in the overall crystal packing and dimensionality of the resulting 2D structures. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1315228.png)

![Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-](/img/structure/B1315253.png)